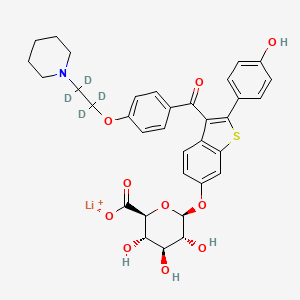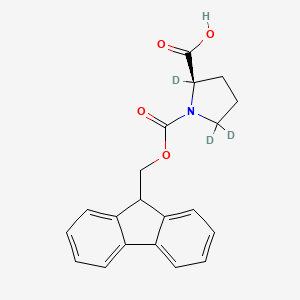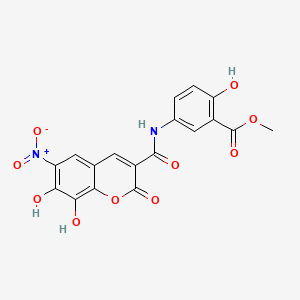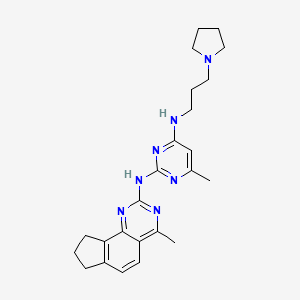
Raloxifene 6-glucuronide-d4 (lithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene 6-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 6-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene itself is a selective nonsteroidal estrogen receptor modulator. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene and its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Raloxifene 6-glucuronide-d4 (lithium) is synthesized by incorporating deuterium into Raloxifene 6-glucuronide. The formation of Raloxifene 6-glucuronide is mediated mostly by the enzymes UGT1A1 and UGT1A8 . The specific synthetic routes and reaction conditions for the deuterium labeling process are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of Raloxifene 6-glucuronide-d4 (lithium) involves advanced techniques in isotope labeling and organic synthesis. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Analyse Des Réactions Chimiques
Types of Reactions
Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .
Applications De Recherche Scientifique
Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.
Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs
Mécanisme D'action
Raloxifene 6-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 290 μM. It activates the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibits the expression of the estrogen response element-containing vitellogenin promoter . The molecular targets and pathways involved include the estrogen receptor and various metabolic enzymes like UGT1A1 and UGT1A8 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene 4’-glucuronide-d4 (lithium): Another deuterium-labeled derivative of Raloxifene, primarily mediated by UGT1A10 and UGT1A8.
Raloxifene 6-glucuronide: The non-deuterated form of the compound, which is a primary metabolite of Raloxifene
Uniqueness
Raloxifene 6-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetic and metabolic profiles. The incorporation of deuterium can affect the compound’s stability and interaction with metabolic enzymes, providing valuable insights into its behavior in biological systems .
Propriétés
Formule moléculaire |
C34H34LiNO10S |
|---|---|
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
Clé InChI |
XHAYXJLZLPLXKI-PFQBEMBKSA-M |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+] |
SMILES canonique |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)



![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)

![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)

![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
